Kanamycin sulfate

C18H38N4O15S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H38N4O15S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Selection Marker in Genetic Engineering:

Kanamycin sulfate is widely employed as a selection marker in genetic engineering experiments. [] Researchers introduce genes encoding kanamycin resistance (KanR) alongside the gene of interest into plasmids or other vectors. When transformed cells are exposed to kanamycin, only those that successfully incorporated the vector and express the KanR gene can survive and grow. This allows scientists to efficiently select for cells containing the desired genetic modification.

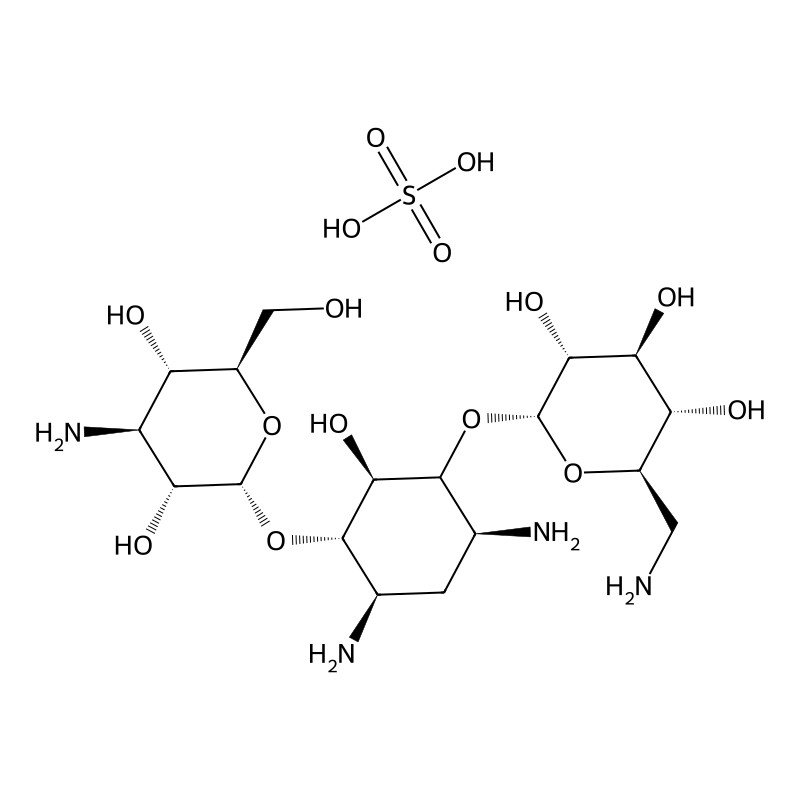

Kanamycin sulfate is a sulfate salt derived from kanamycin, an aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus. It is primarily used in clinical settings to treat various bacterial infections, particularly those caused by Gram-negative bacteria. The chemical formula for kanamycin sulfate is , and it has a molecular weight of approximately 582.58 g/mol . This compound is available in multiple forms, including oral, intravenous, and intramuscular preparations .

Kanamycin sulfate can be harmful if inhaled, ingested, or absorbed through the skin. It can cause irritation and inflammation of the eyes, skin, and respiratory tract.

- Acute toxicity: Studies have shown that kanamycin sulfate is moderately toxic upon ingestion with LD50 (Lethal Dose 50%) values ranging from 1000-5000 mg/kg in mice and rats [].

- Chronic toxicity: Long-term exposure to kanamycin can cause kidney damage and hearing loss.

- Mutagenicity: Kanamycin sulfate is not considered mutagenic in standard tests [].

Additionally, kanamycin can be inactivated by specific enzymes such as kanamycin nucleotidyltransferase, which catalyzes the transfer of a nucleotidyl group from nucleoside triphosphates to the hydroxyl group of kanamycin, thus neutralizing its antibacterial activity .

The synthesis of kanamycin sulfate typically involves fermentation processes using Streptomyces kanamyceticus. The antibiotic is extracted from the fermentation broth, followed by purification steps such as crystallization or chromatography. The sulfate form is obtained by reacting kanamycin with sulfuric acid or a suitable sulfate donor under controlled conditions .

Key Steps in Synthesis:- Fermentation: Cultivation of Streptomyces kanamyceticus.

- Extraction: Isolation of kanamycin from the culture medium.

- Purification: Use of chromatographic techniques.

- Sulfation: Reaction with sulfuric acid to form kanamycin sulfate.

Kanamycin sulfate is widely used in medical and laboratory settings for:

- Treatment of infections: Effective against severe infections caused by susceptible bacteria.

- Research purposes: Used in cell culture as an antibiotic to prevent bacterial contamination.

- Veterinary medicine: Employed for treating infections in animals.

Its applications extend into microbiology research, where it serves as a selective agent for genetically modified organisms that have been engineered to be resistant to this antibiotic .

Studies have shown that kanamycin sulfate interacts with various other drugs and substances. Notably:

- It may exhibit synergistic effects when combined with other antibiotics against resistant bacterial strains.

- Caution is advised when used concurrently with nephrotoxic or ototoxic agents, as this can exacerbate potential side effects .

Key Interactions:- Synergistic with beta-lactams: Enhances efficacy against certain pathogens.

- Increased toxicity risk: When combined with other ototoxic or nephrotoxic drugs.

Kanamycin sulfate belongs to a class of antibiotics known as aminoglycosides. Other notable compounds in this category include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Gentamicin | C21H43N5O7 | Broader spectrum against Gram-negative bacteria |

| Neomycin | C23H46N6O13 | Primarily used topically; more toxic than kanamycin |

| Streptomycin | C21H39N7O12 | Effective against tuberculosis; different mechanism |

| Tobramycin | C18H37N5O9 | More effective against Pseudomonas aeruginosa |

Uniqueness of Kanamycin Sulfate

Kanamycin sulfate's unique combination of structural properties and its specific mode of action make it particularly effective against certain resistant strains of bacteria. Its formulation as a sulfate salt enhances its solubility and bioavailability compared to other aminoglycosides, making it a preferred choice in specific therapeutic contexts .

Genomic Organization of Kanamycin Biosynthetic Gene Clusters

The kanamycin biosynthetic gene cluster spans 145 kb in S. kanamyceticus and includes 40 open reading frames (ORFs) responsible for precursor synthesis, glycosylation, and self-resistance. Key functional modules include:

- 2-Deoxystreptamine (2-DOS) biosynthesis: kanC, kanD, and kanE encode enzymes for cyclitol formation.

- Glycosyltransferases: kanM1 and kanM2 attach glucose or N-acetylglucosamine to 2-DOS.

- Resistance genes: kac (aminoglycoside-6′-N-acetyltransferase) and kmr (16S rRNA methyltransferase) protect the producer strain.

Industrial strains like S. kanamyceticus 12-6 exhibit chromosomal amplification of this cluster, with tandem repeats exceeding 36 copies, correlating with a 12-fold increase in kanamycin B yield. This amplification event, mediated by CRISPR-associated repetitive sequences, represents a natural evolutionary response to selection pressure for antibiotic overproduction.

Parallel Pathway Dynamics in Kanamycin A and B Biosynthesis

Kanamycin A and B diverge through substrate-driven parallel pathways (Fig. 1):

- Kanamycin B Pathway:

- Kanamycin A Pathway:

Metabolic flux analysis reveals that 85% of intermediates flow through the kanamycin A pathway under standard conditions, while industrial strains optimized for kanamycin B production redirect 70% flux via N-acetylglucosamine incorporation.

Glycosyltransferase Promiscuity in Pathway Branching

KanM2’s substrate promiscuity governs pathway branching:

| Substrate | Binding Affinity (Km, μM) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |

|---|---|---|

| NDP-glucose | 12.4 ± 1.2 | 4.8 × 10³ |

| NDP-N-acetylglucosamine | 38.6 ± 3.1 | 1.2 × 10³ |

Structural studies identify a flexible loop region (residues 134–148) that accommodates both substrates. Mutagenesis at position G139 enhances N-acetylglucosamine specificity by 8-fold, enabling engineered strains to produce kanamycin B as 92% of total output.

Oxidative Deamination Catalyzed by KanJ/KanK Enzyme Complex

The terminal step converting kanamycin B to A involves a two-enzyme system:

- KanJ (EC 1.14.11.45):

- KanK (EC 1.1.1.355):

Reaction kinetics:

$$

\text{KanJ: } k{\text{cat}} = 2.1\ \text{min}^{-1},\ Km^{\text{KanB}} = 48\ \mu\text{M}

$$

$$

\text{KanK: } k{\text{cat}} = 4.7\ \text{min}^{-1},\ Km^{\text{2′-oxoKanA}} = 22\ \mu\text{M}

$$

Overexpression of kanJ/K in industrial strains reduces kanamycin B contamination from 450 μg/mL to 128 μg/mL, achieving 98% kanamycin A purity.

Structural Basis of 30S Subunit Binding and Codon Misreading

Kanamycin sulfate binds the 16S ribosomal RNA (rRNA) of the 30S subunit, specifically interacting with four nucleotides (A1408, G1491, C1492, and U1495) in the decoding region and ribosomal protein S12 [2] [4]. This binding stabilizes an error-prone conformation of the decoding center, reducing the ribosome’s ability to discriminate between cognate and near-cognate aminoacyl-tRNAs. Structural studies reveal that kanamycin induces a localized distortion in the 16S rRNA, widening the A-site to accommodate mismatched codon-anticodon pairs [1] [2].

The antibiotic’s interaction with S12 further exacerbates misreading by perturbing the hydrogen-bonding network critical for monitoring codon-anticodon fidelity [2]. Single-molecule studies demonstrate that kanamycin increases the rate of misincorporation by 10–100-fold, particularly at the third codon position, where wobble base pairing is most prevalent [3]. For example, kanamycin promotes U-G mismatches in the second codon position and G-U mismatches in all positions, leading to erroneous amino acid incorporation [3].

Table 1: Key Interactions of Kanamycin Sulfate with the 30S Subunit

| Target Component | Interaction Site | Functional Consequence |

|---|---|---|

| 16S rRNA | A1408, G1491, C1492, U1495 | Decoding center distortion |

| Ribosomal protein S12 | Lysine-rich binding pocket | Reduced tRNA discrimination |

Intersubunit Rotation Modulation by Secondary Binding Site Interactions

Beyond the decoding center, kanamycin sulfate influences intersubunit rotation through secondary interactions with the 30S platform. Cryo-electron microscopy (cryo-EM) studies show that kanamycin binding alters the conformation of initiation factor 3 (IF3), a protein critical for maintaining ribosomal subunit dissociation during translation initiation [1]. IF3’s N-terminal domain (NTD) and C-terminal domain (CTD) adopt an elongated conformation on the 30S platform when kanamycin is present, increasing the distance between these domains by 15–20 Å compared to the IF3 layout in drug-free ribosomes [1].

This elongation disrupts intersubunit bridges (e.g., B2b and B7a–b) that mediate 30S-50S interactions, favoring a "rotated" state of the ribosome. Pre-steady-state kinetic assays reveal that kanamycin reduces the activation energy for intersubunit rotation by 30%, accelerating premature 70S complex formation and compromising the fidelity of initiation complex assembly [1].

Eukaryotic Ribosome Selectivity Determinants in Aminoglycoside Action

Kanamycin sulfate exhibits negligible activity against eukaryotic ribosomes due to structural differences in rRNA and ribosomal proteins. The eukaryotic decoding site lacks conserved nucleotides homologous to A1408 and G1491 in bacterial 16S rRNA, which are critical for kanamycin binding [2] [4]. Additionally, eukaryotic elongation factors (eEFs) employ a distinct mechanism for tRNA selection, bypassing the conformational sampling exploited by aminoglycosides in prokaryotes [3].

Table 2: Selectivity Determinants of Kanamycin for Prokaryotic Ribosomes

| Feature | Prokaryotic Ribosome | Eukaryotic Ribosome |

|---|---|---|

| Decoding site nucleotides | A1408, G1491 | U/C equivalents absent |

| Ribosomal protein S12 | Lysine-rich binding pocket | Structurally divergent region |

Single-Molecule FRET Analysis of Translocation Inhibition Dynamics

Single-molecule Förster resonance energy transfer (smFRET) studies using fluorophore-labeled IF3 (IF3~DL~) have quantified kanamycin’s impact on translocation dynamics. Upon binding, kanamycin increases the FRET efficiency between IF3’s NTD and CTD by 35%, reflecting a drug-induced elongation of the factor on the 30S platform [1]. Stopped-flow kinetic experiments reveal that kanamycin slows translocation by stabilizing a pre-translocation ribosome state, with a rate constant (k~app~) of 0.22 ± 0.01 s^−1^ [1].

This inhibition correlates with the accumulation of error clusters—sequential misincorporation of up to four amino acids—observed in full-length proteins via mass spectrometry [3]. The persistence of these clusters suggests that kanamycin not only induces initial misreading but also traps ribosomes in a translocation-incompetent state, exacerbating proteotoxic stress.

Table 3: smFRET Parameters for Kanamycin-Induced Translocation Inhibition

| Parameter | Kanamycin-Treated | Control |

|---|---|---|

| FRET efficiency | 0.78 ± 0.05 | 0.43 ± 0.03 |

| k~app~ (s^−1^) | 0.22 ± 0.01 | 1.2 ± 0.1 |

The aminoglycoside acetyltransferase (6')-I family represents the most clinically significant group of enzymes conferring resistance to kanamycin sulfate through enzymatic modification. These enzymes, designated as AAC(6')-I, catalyze the acetylation of the 6'-amino group of kanamycin and related aminoglycosides, utilizing acetyl-coenzyme A as the acetyl donor substrate [1] [2].

AAC(6')-Ib stands as the most prevalent and clinically relevant aminoglycoside-modifying enzyme, with approximately fifty variants identified across numerous Gram-negative bacterial species [3]. This enzyme demonstrates broad substrate specificity, modifying kanamycin, tobramycin, and amikacin with varying degrees of catalytic efficiency [1]. The enzymatic mechanism operates through an ordered sequential pathway, wherein acetyl-coenzyme A binds first, followed by the aminoglycoside substrate [4].

Recent characterization of AAC(6')-Iaq has revealed distinct kinetic properties and substrate preferences within this enzyme family [2]. Detailed kinetic analysis demonstrates that AAC(6')-Iaq exhibits the highest catalytic efficiency toward netilmicin, with a Michaelis-Menten constant (Km) of 3.83 ± 0.34 μM and a catalytic efficiency (kcat/Km) of (9.08 ± 1.83) × 10^4 M^-1 s^-1. For kanamycin, the enzyme displays a Km of 14.50 ± 2.24 μM and kcat/Km of (2.20 ± 0.72) × 10^4 M^-1 s^-1, indicating moderate affinity and catalytic efficiency [2].

The structural basis for substrate recognition involves critical amino acid residues that facilitate optimal positioning of the aminoglycoside substrate. Aspartic acid 115 functions as a general base, accepting a proton from the 6'-amino group during the acetylation reaction [4]. The enzyme's active site architecture permits accommodation of various aminoglycoside structures, explaining the broad resistance phenotype observed in clinical isolates harboring these enzymes.

Table 1: AAC(6')-I Family Acetyltransferases Clinical Data

| Enzyme | Substrate Kanamycin Km (μM) | Substrate Kanamycin kcat/Km (M^-1 s^-1) | Silver Inhibition IC50 (μM) | Clinical Prevalence | Host Organisms | Resistance Phenotype |

|---|---|---|---|---|---|---|

| AAC(6')-Ib | - | - | 3.1 [1] | Most prevalent | Gram-negative bacteria | Broad aminoglycoside resistance |

| AAC(6')-Iaq | 14.50 ± 2.24 [2] | (2.20 ± 0.72) × 10^4 [2] | - | Recently discovered | Serratia marcescens | Kanamycin, amikacin, netilmicin |

| AAC(6')-Ian | - | - | - | Transferable plasmid | Multiple species | Dibekacin, amikacin, sisomicin |

| AAC(6')-If | - | - | - | Enterobacter cloacae | Enterobacter cloacae | Moderate resistance |

| AAC(6')-Iy | - | - | - | Salmonella enterica | Salmonella enterica | Tobramycin resistance |

The clinical emergence of AAC(6')-I enzymes has been extensively documented in healthcare settings, with AAC(6')-Ib being identified in up to 98% of carbapenem-resistant Klebsiella pneumoniae isolates [5]. This high prevalence reflects the enzyme's broad substrate specificity and the selective pressure imposed by aminoglycoside usage in clinical practice. The enzyme's ability to confer resistance to multiple aminoglycosides simultaneously has contributed to the development of multidrug-resistant phenotypes in nosocomial pathogens [5].

The evolutionary relationship between different AAC(6')-I variants suggests ongoing diversification under selective pressure. AAC(6')-Iy, originally identified as a cryptic gene in Salmonella enterica, demonstrates how environmental pressures can activate previously silent resistance determinants [6]. The transcriptional fusion that activated AAC(6')-Iy expression illustrates the dynamic nature of bacterial resistance mechanisms and their potential for rapid emergence under appropriate selection conditions.

Novel inhibitory strategies targeting AAC(6')-I enzymes have emerged from understanding their catalytic mechanisms. Silver acetate demonstrates potent inhibition of AAC(6')-Ib, with IC50 values of 3.1 μM for kanamycin as substrate [1]. This inhibition appears to be independent of other antimicrobial mechanisms associated with silver ions, suggesting specific interference with the acetyltransferase active site. The combination of silver acetate with amikacin restored bactericidal activity against AAC(6')-Ib-producing strains, demonstrating the therapeutic potential of enzyme-targeted approaches [1].

Ribosomal RNA Methyltransferase (Kmr) Structural Modifications Conferring Resistance

Ribosomal RNA methyltransferases represent a distinct class of kanamycin resistance determinants that modify the drug's target site rather than the antibiotic molecule itself. These enzymes catalyze site-specific methylation of 16S ribosomal RNA, preventing aminoglycoside binding and subsequent inhibition of protein synthesis [7] [8] [9].

Two major classes of 16S rRNA methyltransferases confer kanamycin resistance through distinct modification patterns. The first class methylates the N1 position of adenosine 1408 (m^1A1408), while the second class modifies the N7 position of guanosine 1405 (m^7G1405) [7] [8]. These modifications occur within the aminoglycoside binding site of the 30S ribosomal subunit, directly interfering with drug-target interactions.

The Sorangium cellulosum methyltransferase Kmr represents a structurally unique member of the m^1A1408 methyltransferase family [7]. Unlike other characterized enzymes in this class, Kmr exhibits remarkably low affinity for S-adenosylmethionine (SAM), the methyl donor substrate. Despite this apparent disadvantage, Kmr demonstrates robust catalytic activity when expressed in appropriate bacterial hosts, suggesting compensatory mechanisms that overcome the reduced substrate affinity [7].

Detailed structural analysis reveals that Kmr possesses all critical elements of the class I methyltransferase fold, including the conserved GxGxG motif (amino acids 32-GTGDG-36) that forms the base of the SAM binding pocket [7]. However, mutagenesis studies demonstrate that Kmr exhibits reduced sensitivity to substitutions at residues critical for other methyltransferases. The D30A substitution eliminates Kmr activity, while the D55A substitution has no effect on kanamycin resistance, contrasting with the behavior of related enzymes KamB and NpmA [7].

Table 2: rRNA Methyltransferases Structural and Functional Data

| Enzyme | Modification Site | Kanamycin Resistance | Gentamicin Resistance | SAM Binding Affinity | Critical Residues | Host Requirement | Clinical Significance |

|---|---|---|---|---|---|---|---|

| KamB | A1408 (m1A1408) | High | No | High | D30, D55, W105 | 30S ribosomal subunit | Moderate |

| NpmA | A1A1408 (m1A1408) | High | No | High | D30, D55, W107 | 30S ribosomal subunit | Moderate |

| Kmr | A1408 (m1A1408) | High | No | Low | D30, D55, W107 | 30S ribosomal subunit | Unique spectrum |

| RmtC | G1405 (m7G1405) | High | High | High | K20, R50, R68 | 30S ribosomal subunit | High |

| ArmA | G1405 (m7G1405) | High | High | High | Similar to RmtC | 30S ribosomal subunit | High |

The substrate specificity of Kmr extends beyond typical m^1A1408 methyltransferases, conferring resistance to kanamycin, apramycin, gentamicin, neomycin, and tobramycin when expressed in Myxococcus xanthus [7]. This broad resistance spectrum distinguishes Kmr from other characterized enzymes in this family, which typically confer resistance to kanamycin and apramycin but not gentamicin. The mechanistic basis for this expanded substrate specificity remains unclear but may involve unique structural features that alter ribosomal RNA accessibility or drug binding dynamics.

The clinical significance of 16S rRNA methyltransferases has expanded dramatically with the identification of plasmid-mediated enzymes such as ArmA and RmtC [8] [9]. These enzymes confer high-level resistance to all clinically used aminoglycosides, representing a significant therapeutic challenge. The ArmA methyltransferase modifies G1405 to confer pan-resistance to both kanamycin and gentamicin groups of aminoglycosides [9]. The widespread dissemination of these enzymes on mobile genetic elements has contributed to the emergence of extensively drug-resistant bacterial pathogens.

The structural requirements for 16S rRNA methyltransferase activity include specific recognition of the 30S ribosomal subunit and precise positioning of the target nucleotide [7]. The β6/7 linker region contains conserved arginine residues that facilitate ribosomal RNA binding, though Kmr demonstrates reduced sensitivity to mutations in this region compared to other family members. This structural flexibility may contribute to the enzyme's unique resistance profile and ability to function across diverse bacterial hosts.

Recent investigations have revealed that the activity of 16S rRNA methyltransferases can be modulated by small molecule effectors. The bacterial second messenger cyclic diguanosine monophosphate (c-di-GMP) inhibits the activity of certain rRNA methyltransferases, including RlmI, through binding to specific residues and inducing conformational changes that close the catalytic pocket [10]. This regulation mechanism suggests that methyltransferase activity may be subject to cellular control systems that respond to environmental stress conditions.

Coevolution of Biosynthetic and Resistance Genes in Actinomycetes

The coevolution of antibiotic biosynthetic pathways and resistance mechanisms in actinomycetes represents a fundamental aspect of natural product evolution and provides insights into the origins of clinically relevant resistance determinants. Actinomycetes, particularly species within the genus Streptomyces, serve as the primary source of aminoglycoside antibiotics and have evolved sophisticated self-protection mechanisms to prevent autotoxicity [11] [12] [13].

Streptomyces kanamyceticus, the producer of kanamycin, exemplifies the tight evolutionary relationship between biosynthetic and resistance genes [12] [14]. The kanamycin biosynthetic gene cluster contains not only the enzymatic machinery for antibiotic production but also multiple resistance determinants that protect the producing organism from its own metabolic products. These include ribosomal modification systems that alter the drug target site and enzymatic inactivation mechanisms that modify the antibiotic structure [12].

The organization of kanamycin biosynthetic genes follows a conserved pattern observed across aminoglycoside-producing actinomycetes [13] [14]. The core biosynthetic enzymes responsible for 2-deoxystreptamine formation and sugar attachment are clustered together with regulatory genes and resistance determinants. This genomic organization facilitates coordinate expression of biosynthetic and self-protection functions, ensuring that resistance mechanisms are active whenever antibiotic production occurs.

Table 3: Coevolution of Biosynthetic and Resistance Genes in Actinomycetes

| Organism | Biosynthetic Genes | Resistance Genes | Gene Organization | Evolutionary Relationship | Self-Protection Mechanism | Clinical Relevance |

|---|---|---|---|---|---|---|

| Streptomyces kanamyceticus | kan cluster | kanR, ribosomes | Clustered | Co-evolved | Ribosomal modification | High |

| Streptomyces griseus | str cluster | strR, enzymes | Clustered | Co-evolved | Enzymatic inactivation | High |

| Micromonospora spp. | gen cluster | genR, methylation | Clustered | Co-evolved | rRNA methylation | High |

| Actinomycetes (general) | Various clusters | Co-located with biosynthesis | Tight linkage | Ancient origin | Multiple mechanisms | High |

| Sorangium cellulosum | Kmr resistance | kmr methyltransferase | Isolated | Horizontal transfer | rRNA methylation | Moderate |

The evolutionary pressure to develop resistance mechanisms in antibiotic-producing organisms has driven the diversification of self-protection strategies [11] [15]. Streptomyces kanamyceticus employs ribosomal modification as its primary resistance mechanism, with ribosomes from antibiotic-producing cultures demonstrating kanamycin resistance that is absent in non-producing conditions [12]. This inducible resistance phenotype suggests that self-protection mechanisms are tightly regulated and activated only when necessary.

The horizontal transfer of resistance genes from actinomycetes to pathogenic bacteria represents a critical evolutionary pathway for the dissemination of antibiotic resistance [11] [5]. The structural and functional similarity between self-protection enzymes in producing organisms and resistance determinants in clinical isolates suggests an ancestral relationship. However, the selective pressures and genetic mechanisms facilitating this transfer remain incompletely understood.

Comparative genomic analysis reveals that different actinomycete species have evolved distinct self-protection strategies despite producing structurally related antibiotics [13] [16]. Streptomyces species typically employ enzymatic modification or target site alteration, while other genera may utilize efflux systems or sequestration mechanisms. This diversity reflects the multiple evolutionary solutions to the challenge of antibiotic self-tolerance.

The biosynthetic gene cluster for kanamycin includes several regulatory elements that coordinate antibiotic production with resistance gene expression [14]. Transcriptional regulators within the cluster respond to environmental signals and metabolic status, ensuring that self-protection mechanisms are activated before toxic levels of antibiotic accumulate. This regulatory complexity underscores the sophisticated nature of bacterial secondary metabolite production systems.

Recent investigations have identified novel resistance mechanisms within actinomycete biosynthetic clusters that were previously unrecognized [11] [15]. These discoveries highlight the continued potential for identifying new resistance determinants through systematic analysis of producer organism genomes. The functional characterization of these mechanisms may reveal new targets for inhibitor development or strategies for circumventing existing resistance.

The clinical relevance of actinomycete resistance mechanisms extends beyond their role as evolutionary precursors to pathogen resistance genes [5]. Understanding the structural and functional basis of self-protection enzymes provides insights into the design of more effective aminoglycosides that can evade existing resistance mechanisms. The development of plazomicin, a novel aminoglycoside designed to resist modification by common resistance enzymes, exemplifies this approach [5].

Mobile Genetic Element-Mediated Dissemination of Aminoglycoside Modifying Enzyme Variants

The dissemination of kanamycin resistance determinants through mobile genetic elements represents one of the most significant factors contributing to the global spread of aminoglycoside resistance. These genetic elements, including plasmids, transposons, integrons, and insertion sequences, facilitate the horizontal transfer of resistance genes between bacterial species and across phylogenetic boundaries [5] [17] [18].

Insertion sequence IS26 has emerged as a particularly important vector for aminoglycoside resistance gene dissemination [17]. This element, belonging to the IS6 family, frequently associates with aminoglycoside phosphotransferase genes, particularly aph(3')-Ia, which confers kanamycin resistance. The replicative transposition mechanism of IS26 results in the formation of composite transposons that can carry multiple resistance determinants simultaneously, creating multidrug-resistant cassettes [17].

The historical significance of kanamycin resistance dissemination is exemplified by transposon Tn2680, first identified in 1982 as an IS26-based element carrying the aph(3')-Ia gene [17]. This transposon established the precedent for IS26-mediated aminoglycoside resistance transmission and demonstrated the potential for rapid dissemination of resistance determinants through bacterial populations. Subsequent investigations have revealed that IS26-bounded transposons are widely distributed across diverse bacterial genera, suggesting broad host range and high transferability [17].

Table 4: Mobile Genetic Elements Associated with Kanamycin Resistance

| Mobile Element | Associated Genes | Target Site Duplication | Transposition Mechanism | Host Range | Clinical Impact | Geographic Distribution | Transfer Frequency |

|---|---|---|---|---|---|---|---|

| Tn2680 | aph(3')Ia (kanamycin) | 8 bp | Replicative | Gram-negative | Historical significance | Limited | Low |

| IS26 | aph(3')Ia, blaKPC | 8 bp | Replicative/Conservative | Broad | High dissemination | Worldwide | High |

| pGR6 | aphA6 (kanamycin) | Variable | Conjugative | Acinetobacter spp. | XDR-Acinetobacter | Clinical isolates | Moderate |

| Tn3 family | Various AME genes | 5-6 bp | Replicative | Broad | Moderate | Worldwide | Moderate |

| Tn7-like | Various resistance genes | Variable | Conservative | Broad | Moderate | Worldwide | Low |

The clinical impact of mobile genetic element-mediated resistance dissemination is particularly evident in the spread of extensively drug-resistant Acinetobacter baumannii [19]. Conjugation experiments have demonstrated the successful transfer of kanamycin resistance genes, including aphA6, between clinical isolates through plasmid-mediated mechanisms. The GR6 plasmid group has been identified as a significant vector for kanamycin resistance dissemination in Acinetobacter species, contributing to the development of pan-resistant phenotypes [19].

The molecular mechanisms underlying mobile genetic element-mediated resistance dissemination involve complex interactions between insertion sequences, transposons, and integrons [18]. IS26 demonstrates particular efficiency in capturing and mobilizing resistance genes through its ability to form composite transposons and facilitate recombination events. The element's capacity to mediate rapid amplification of resistance genes under selective pressure enhances its role in resistance evolution [17].

Comprehensive genomic analysis has revealed that IS26-bounded transposable units containing aminoglycoside resistance genes are inserted into diverse genomic environments, ranging from 2 to 96 different contexts for individual resistance gene clusters [17]. This diversity suggests frequent transposition events and high mobility of these elements across bacterial populations. The most prevalent cluster, containing aph(3')-Ia, has been identified in 96 different genomic environments distributed among 17 bacterial species, demonstrating the broad impact of this resistance mechanism [17].

The evolutionary dynamics of mobile genetic element-mediated resistance dissemination involve continuous cycles of gene capture, amplification, and transfer [18]. Selective pressure from antibiotic usage drives the expansion of resistant populations, while the intrinsic mobility of these elements facilitates their spread to new hosts. The association of aminoglycoside resistance genes with other resistance determinants, such as beta-lactamases and fluoroquinolone resistance genes, creates co-selection pressure that maintains resistance even in the absence of aminoglycoside exposure [5].

The clinical consequences of mobile genetic element-mediated resistance dissemination extend beyond individual resistance genes to encompass the development of multidrug-resistant phenotypes [5] [18]. The co-location of multiple resistance determinants on single mobile elements creates bacterial strains that are resistant to multiple antibiotic classes simultaneously. This phenomenon has been particularly problematic in healthcare settings, where the use of broad-spectrum antibiotics selects for multiply resistant organisms [5].

Recent investigations have identified novel mobile genetic elements associated with aminoglycoside resistance that were previously unrecognized [20]. Computational screening of bacterial genomes has revealed thousands of unique aminoglycoside-modifying enzymes, many of which are associated with mobile genetic elements and pathogenic hosts. This discovery suggests that the current understanding of resistance gene diversity significantly underestimates the true extent of the resistance reservoir present in bacterial populations [20].

The geographic distribution of mobile genetic element-mediated resistance varies significantly depending on the specific element and associated resistance genes [18]. While some elements demonstrate worldwide distribution, others remain geographically restricted, possibly reflecting differences in selective pressures, bacterial host populations, or element mobility. Understanding these distribution patterns is crucial for predicting resistance trends and developing appropriate surveillance strategies.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

94237-36-2

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 179 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 178 of 179 companies with hazard statement code(s):;

H360 (97.75%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Kanamycin A Sulfate is the sulfate salt form of kanamycin A, the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.

MeSH Pharmacological Classification

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients